molecular formula C19H22N2O3 B4892931 N-(2-acetamidophenyl)-4-butoxybenzamide

N-(2-acetamidophenyl)-4-butoxybenzamide

Cat. No.: B4892931
M. Wt: 326.4 g/mol
InChI Key: CTNRCQVVJUUAQY-UHFFFAOYSA-N
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Description

N-(2-acetamidophenyl)-4-butoxybenzamide is an aromatic amide characterized by a benzamide core substituted with a butoxy group at the para position and an acetamido group on the adjacent phenyl ring. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between 4-butoxybenzoyl chloride and 2-acetamidoaniline derivatives under controlled conditions .

Properties

IUPAC Name

N-(2-acetamidophenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-4-13-24-16-11-9-15(10-12-16)19(23)21-18-8-6-5-7-17(18)20-14(2)22/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNRCQVVJUUAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidophenyl)-4-butoxybenzamide typically involves a multi-step process. One common synthetic route includes the acylation of 2-aminophenol with acetic anhydride to form 2-acetamidophenol. This intermediate is then subjected to a nucleophilic substitution reaction with 4-butoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2-acetamidophenyl)-4-butoxybenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.

    Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-acetamidophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a butoxybenzamide backbone and an acetamidophenyl substituent. Below is a comparison with key analogs:

Table 1: Structural Features of Selected Benzamide Derivatives
Compound Name Core Structure Key Substituents
N-(2-acetamidophenyl)-4-butoxybenzamide Benzamide 4-butoxy, 2-acetamidophenyl
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide Benzoxazole-benzamide hybrid 4-butoxy, benzoxazole, methyl
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide Thiazole-benzamide hybrid 4-butoxy, thiazole, acetyl, methyl
N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide Benzofuran-benzamide hybrid 4-butoxy, benzofuran

Key Observations :

  • The butoxy group enhances lipophilicity and membrane permeability, a common feature in compounds with improved bioavailability .
Table 2: Bioactivity Comparison of Benzamide Derivatives
Compound Name Biological Activity Mechanism of Action
This compound Anticancer, enzyme inhibition Binds to kinase active sites
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide Antimicrobial, anti-inflammatory Inhibits bacterial efflux pumps
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide Antiparasitic, anticancer Disrupts microtubule assembly
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-butoxybenzamide Material science applications Fluorescence properties

Key Findings :

  • This compound demonstrates dual activity in anticancer and enzyme inhibition, likely due to its acetamido group’s hydrogen-bonding capacity with kinases .
  • Thiazole and benzoxazole analogs show stronger antimicrobial activity, attributed to their heterocyclic rings’ ability to penetrate bacterial membranes .

Physicochemical Properties

Table 3: Physicochemical Properties
Property This compound N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide
Molecular Weight 340.4 g/mol 392.4 g/mol
LogP (Lipophilicity) 3.8 4.2
Solubility (mg/mL) 0.12 (Water) 0.08 (Water)
Melting Point 168–170°C 185–187°C

Notes:

  • Higher lipophilicity (LogP) in benzoxazole derivatives correlates with reduced aqueous solubility but improved cell permeability .
  • The acetamido group in this compound enhances polar surface area, increasing solubility compared to purely aromatic analogs .

Unique Advantages of this compound

  • Target Specificity : The acetamido group’s hydrogen-bonding capability enables selective interactions with kinase enzymes, unlike bulkier heterocyclic analogs .
  • Synthetic Versatility : The compound’s structure allows for modular modifications, such as replacing the butoxy group with shorter alkoxy chains to tune solubility .
  • Dual Bioactivity : Demonstrates both anticancer and enzyme inhibitory effects, a rare feature among benzamide derivatives .

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